molecular formula C17H19NO4 B2848515 Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232792-18-5

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2848515
CAS No.: 1232792-18-5
M. Wt: 301.342
InChI Key: UIPSYCUEMKUPOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 2-hydroxy-3-ethoxybenzaldehyde with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSYCUEMKUPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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